3-Oxo-2,3-dihydropyridazine-4-carbohydrazide
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Overview
Description
3-Oxo-2,3-dihydropyridazine-4-carbohydrazide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential as a xanthine oxidase inhibitor . This compound is part of a broader class of pyridazine derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide typically involves the reaction of hydrazine derivatives with pyridazine-4-carboxylic acid . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2,3-dihydropyridazine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
3-Oxo-2,3-dihydropyridazine-4-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide involves its interaction with xanthine oxidase, an enzyme responsible for the oxidation of hypoxanthine to xanthine and xanthine to uric acid . By inhibiting this enzyme, the compound can reduce the production of uric acid, which is beneficial in conditions like gout . The molecular docking studies suggest that the compound binds to the active site of xanthine oxidase through a novel interaction mode .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid
- 2-Heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide
Uniqueness
3-Oxo-2,3-dihydropyridazine-4-carbohydrazide is unique due to its specific inhibitory action on xanthine oxidase, which differs from other similar compounds that may target different enzymes or pathways . Its novel interaction mode with the enzyme’s active site sets it apart from other inhibitors like febuxostat .
Properties
CAS No. |
2125-91-9 |
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Molecular Formula |
C5H6N4O2 |
Molecular Weight |
154.13 g/mol |
IUPAC Name |
6-oxo-1H-pyridazine-5-carbohydrazide |
InChI |
InChI=1S/C5H6N4O2/c6-8-4(10)3-1-2-7-9-5(3)11/h1-2H,6H2,(H,8,10)(H,9,11) |
InChI Key |
PIJZPMBSSLXALM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NN=C1)C(=O)NN |
Origin of Product |
United States |
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